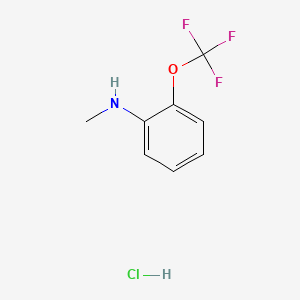

N-Methyl-2-(trifluoromethoxy)aniline hydrochloride

Descripción general

Descripción

N-Methyl-2-(trifluoromethoxy)aniline hydrochloride is a chemical compound with the molecular formula C8H8F3NO. It is known for its unique trifluoromethoxy group attached to the aniline ring, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and functional group compatibility .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride typically involves the reaction of N-methylaniline with trifluoromethoxy-containing reagents under controlled conditions. One common method is the reaction of N-methylaniline with trifluoromethoxybenzene in the presence of a catalyst such as palladium or copper . The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the final compound in its hydrochloride salt form .

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl-2-(trifluoromethoxy)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced amine derivatives.

Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate temperatures.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

N-Methyl-2-(trifluoromethoxy)aniline hydrochloride has been studied for its potential as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to serve as a building block for compounds targeting specific biological pathways.

Case Study: Antibacterial Agents

Recent studies have explored the use of N-methyl derivatives containing trifluoromethoxy groups in developing antibacterial agents. These compounds have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as selective antimicrobial agents .

Organic Synthesis

The compound plays a crucial role in organic synthesis, particularly in the formation of complex molecular architectures. Its ability to undergo various chemical reactions makes it a versatile intermediate.

Table 1: Synthetic Applications of this compound

Material Science

In material science, this compound is being investigated for its role in creating fluorinated metal-organic frameworks (MOFs). These MOFs exhibit hydrophobic properties and are effective catalysts in various reactions, including gas adsorption and water purification .

Recent Research Findings

Recent advancements have demonstrated innovative methods for incorporating trifluoromethoxy groups into organic molecules. For instance, metallaphotoredox catalysis has been employed to synthesize N-trifluoroalkyl anilines, which are essential for developing complex pharmaceuticals .

Mecanismo De Acción

The mechanism of action of N-Methyl-2-(trifluoromethoxy)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying molecular pathways and drug development .

Comparación Con Compuestos Similares

Similar Compounds

2-(Trifluoromethyl)aniline: Similar in structure but lacks the methyl group on the nitrogen atom.

4-(Trifluoromethyl)aniline: Similar trifluoromethyl group but positioned differently on the aniline ring.

N-Methyl-4-(trifluoromethoxy)aniline: Similar structure with the trifluoromethoxy group at the para position.

Uniqueness

N-Methyl-2-(trifluoromethoxy)aniline hydrochloride is unique due to the specific positioning of the trifluoromethoxy group and the presence of the N-methyl group. These structural features contribute to its distinct reactivity and functional group compatibility, making it a valuable compound in various research applications .

Actividad Biológica

N-Methyl-2-(trifluoromethoxy)aniline hydrochloride is a compound that has garnered attention due to its unique trifluoromethoxy group, which enhances its biological activity and lipophilicity. This article explores its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C8H9ClF3NO2

- Molecular Weight : Approximately 227.61 g/mol

- Structure : The compound features a trifluoromethoxy group attached to an aniline structure, which is known to influence its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Trifluoromethoxy Group : This can be achieved through various methods, including radical O-trifluoromethylation.

- N-Methylation : The aniline nitrogen is methylated to enhance solubility and biological activity.

- Hydrochloride Salt Formation : To improve stability and handling, the compound is often converted into its hydrochloride salt form.

The trifluoromethoxy group plays a crucial role in enhancing the biological activity of the compound. This group can increase lipophilicity, allowing for better membrane penetration and interaction with biological targets. Studies have shown that compounds containing this functional group exhibit improved activity against various biological targets compared to their non-fluorinated counterparts .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the aniline structure significantly impact biological activity:

- Substituents at the Para Position : Compounds with electron-donating groups at the para position generally show higher potency against specific targets like serotonin transporters .

- Trifluoromethoxy vs. Methoxy Groups : The presence of a trifluoromethoxy group has been associated with enhanced inhibitory activity compared to methoxy groups in similar compounds .

Case Studies

-

Inhibition of Enzymatic Activity : A study evaluated the compound's ability to inhibit cholesteryl ester transfer protein (CETP), a target in cardiovascular disease research. The compound showed promising CETP inhibitory activity with an IC50 value indicating effective inhibition .

Compound IC50 (μM) Remarks N-Methyl-2-(trifluoromethoxy)aniline 1.02 ± 0.01 Significant improvement over previous analogs Control Compound 8.98 ± 0.05 Less effective - Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related trifluoromethoxy compounds against Gram-negative bacteria showed that these compounds could serve as potential leads for developing new antibiotics .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies have assessed its metabolic stability using liver microsomes, revealing variable clearance rates that are indicative of its potential bioavailability in vivo .

Propiedades

IUPAC Name |

N-methyl-2-(trifluoromethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO.ClH/c1-12-6-4-2-3-5-7(6)13-8(9,10)11;/h2-5,12H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCYZTBLDMTNHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1OC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681965 | |

| Record name | N-Methyl-2-(trifluoromethoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-13-5 | |

| Record name | Benzenamine, N-methyl-2-(trifluoromethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2-(trifluoromethoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.